5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride
Overview
Description
5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N4O2 and a molecular weight of 281.14 It is a derivative of pyridine and pyrrolidine, featuring a nitro group at the 5-position of the pyridine ring and a pyrrolidinyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride typically involves the nitration of pyridine derivatives followed by the introduction of the pyrrolidinyl group. The reaction conditions often include the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The nitration reaction is usually carried out at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 5-amino-N-(pyrrolidin-3-yl)pyridin-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The pyrrolidinyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-N-(pyrrolidin-2-yl)pyridin-2-amine
- 5-nitro-N-(pyrrolidin-4-yl)pyridin-2-amine
- 5-nitro-N-(pyrrolidin-3-yl)pyrimidin-2-amine
Uniqueness
5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride is unique due to the specific positioning of the nitro and pyrrolidinyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
5-nitro-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2.2ClH/c14-13(15)8-1-2-9(11-6-8)12-7-3-4-10-5-7;;/h1-2,6-7,10H,3-5H2,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRSVOFSSYTXBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=C(C=C2)[N+](=O)[O-].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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